molecular formula C13H19N3O3 B2487587 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1396860-20-0

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2487587
CAS No.: 1396860-20-0
M. Wt: 265.313
InChI Key: UBXIQOZKJODOFR-UHFFFAOYSA-N
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Description

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic compound. Its structure includes a spirocyclic system, a pyrazole ring, and an ethanone group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone likely involves multiple steps, including the formation of the spirocyclic system and the introduction of the pyrazole ring. Typical synthetic routes might include:

    Formation of the spirocyclic system: This could involve cyclization reactions under acidic or basic conditions.

    Introduction of the pyrazole ring: This might be achieved through condensation reactions involving hydrazine derivatives and diketones.

    Final assembly: Coupling reactions to attach the pyrazole ring to the spirocyclic system.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Continuous flow reactors: To improve reaction efficiency and control.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone may undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, possibly involving the ethanone group.

    Reduction: Reduction of the pyrazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyrazole ring or spirocyclic system.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone could have various applications in scientific research, including:

    Medicinal chemistry: Potential as a lead compound for drug development due to its unique structure.

    Biological studies: Investigation of its effects on biological systems, such as enzyme inhibition or receptor binding.

    Industrial applications: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Enzyme inhibition: Binding to active sites of enzymes, preventing substrate access.

    Receptor modulation: Interaction with cellular receptors, altering signal transduction pathways.

    Pathway involvement: Participation in metabolic or signaling pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic compounds: Such as spirooxindoles or spiroketals, which also feature spirocyclic systems.

    Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone, which contain the pyrazole ring.

    Ethanone-containing compounds: Such as acetophenone or benzylacetone, which include the ethanone group.

Uniqueness

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to its combination of a spirocyclic system, a pyrazole ring, and an ethanone group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-12(2)18-9-13(10-19-12)7-15(8-13)11(17)6-16-5-3-4-14-16/h3-5H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXIQOZKJODOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CN3C=CC=N3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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